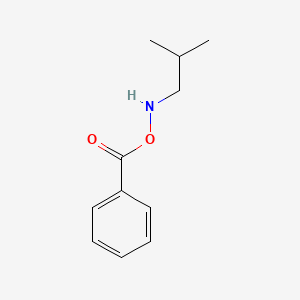
N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester: is an organic compound that serves as an intermediate in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a dichlorobenzoyl moiety, and a glycine benzyl ester. This compound is often used in the synthesis of various biologically active molecules and has applications in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) to form N-Boc-glycine.
Acylation: The protected glycine is then acylated with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine (TEA) to form N-Boc-N-(2,5-dichlorobenzoyl)glycine.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester can undergo oxidation reactions, particularly at the benzyl ester moiety, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, typically using reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Trifluoroacetic acid (TFA) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Deprotected amines.
Substitution: Substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of peptide-based drugs and other bioactive compounds.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can be incorporated into peptide sequences to investigate the effects of specific modifications on biological activity.
Medicine: The compound is utilized in medicinal chemistry for the development of new therapeutic agents
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, dyes, and polymers. It is also used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester is primarily related to its role as a protecting group and intermediate in organic synthesis The Boc group provides stability to the amine functionality, preventing unwanted side reactions during synthetic transformations
Molecular Targets and Pathways:
Protecting Group: The Boc group protects the amine functionality, allowing for selective deprotection under mild acidic conditions.
Reactive Intermediate:
Vergleich Mit ähnlichen Verbindungen
N-Boc-glycine Benzyl Ester: Similar in structure but lacks the dichlorobenzoyl moiety.
N-Boc-N-(4-chlorobenzoyl)glycine Benzyl Ester: Contains a single chlorine atom on the benzoyl group.
N-Boc-N-(2,4-dichlorobenzoyl)glycine Benzyl Ester: Chlorine atoms are positioned differently on the benzoyl group.
Uniqueness: N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester is unique due to the specific positioning of the chlorine atoms on the benzoyl group, which can influence its reactivity and the types of chemical transformations it can undergo
Eigenschaften
Molekularformel |
C21H21Cl2NO5 |
|---|---|
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
benzyl 2-[(2,5-dichlorobenzoyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C21H21Cl2NO5/c1-21(2,3)29-20(27)24(19(26)16-11-15(22)9-10-17(16)23)12-18(25)28-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |
InChI-Schlüssel |
ZRPVCMVFSGTTLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC(=O)OCC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)
![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)




![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)




